molecular formula C15H16N2O2 B2525660 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one CAS No. 40051-97-6

4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2525660
CAS No.: 40051-97-6
M. Wt: 256.305
InChI Key: PSSPIUBGKZPKGC-SEYXRHQNSA-N
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Description

4-[(2Z)-Azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one (CAS 40051-97-6) is an oxazolone derivative with a molecular formula of C 15 H 16 N 2 O 2 and a molecular weight of 256.30 g/mol . This compound features a seven-membered azepane ring in a (Z) configuration relative to the oxazolone core, a structure that is of significant interest in medicinal and organic chemistry for the synthesis of novel heterocyclic compounds . Researchers utilize this chemical as a key synthetic intermediate or building block. Its structure, characterized by multiple nitrogen and oxygen functional groups, makes it a valuable scaffold for developing pharmacologically active molecules, as similar oxazolone and lactam-based structures are frequently employed in the creation of compounds with documented biological activity . This product is supplied with a minimum purity of ≥95% . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper personal protective equipment is recommended. The recommended storage condition is sealed in a dry environment at 2-8°C . Intended Use and Disclaimer: This product is furnished For Research Use Only (RUO). It is strictly intended for laboratory research and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for direct personal consumption.

Properties

IUPAC Name

2-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15-13(12-9-5-2-6-10-16-12)17-14(19-15)11-7-3-1-4-8-11/h1,3-4,7-8,18H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBHBDHMCIUTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)C2=C(OC(=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-(Methylthio)enamides via Copper Catalysis

A foundational approach to oxazolone synthesis involves the copper-catalyzed intramolecular cyclization of β-(methylthio)enamides. As demonstrated by Pasha et al., β-(methylthio)enamides serve as versatile precursors for constructing the oxazolone core. For 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, the synthesis begins with the preparation of a specialized β-(methylthio)enamide bearing an azepane ring.

The precursor is synthesized via nucleophilic ring-opening of 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone using azepane-derived amines. Copper(I) iodide in combination with a chelating ligand (e.g., 1,10-phenanthroline) facilitates the cyclization at 80–100°C under inert conditions, yielding the target compound with moderate to high efficiency. Key advantages of this method include tolerance for diverse substituents and avoidance of harsh acidic conditions.

Erlenmeyer Azlactonization with Azepane-2-carbaldehyde

The classical Erlenmeyer reaction, which condenses α-amino acids with aldehydes, has been adapted for synthesizing 4-substituted oxazolones. For this compound, azepane-2-carbaldehyde serves as the aldehyde component. Hippuric acid (N-benzoylglycine) reacts with azepane-2-carbaldehyde in acetic anhydride under catalytic sodium acetate.

The reaction proceeds via formation of an azlactone intermediate, which undergoes tautomerization to stabilize the Z-configuration. Microwave irradiation has been employed to accelerate the reaction, reducing completion time from hours to minutes while maintaining yields above 70%. This method is notable for its scalability and compatibility with green chemistry principles when using recyclable catalysts like ZnO.

Hydrozirconation and AgClO4-Mediated Cyclization

A sophisticated route involves hydrozirconation of alkynes followed by silver perchlorate (AgClO4)-catalyzed cyclization. Diaz et al. reported a related strategy for carbazole-oxazolone hybrids, which can be extrapolated to the azepane system.

  • Hydrozirconation : A terminal alkyne precursor undergoes hydrozirconation with zirconocene chloride, forming a zirconium-alkene complex.
  • AgClO4 Catalysis : The complex reacts with a pre-formed oxazolone fragment, inducing cyclization via electrophilic activation of the imine group.

This method achieves excellent stereocontrol, favoring the Z-isomer due to steric constraints during ring closure. However, the use of AgClO4 necessitates careful handling due to its explosive nature.

Ring-Opening and Recyclization of Oxazolone Carboxylates

Intermediate oxazolone carboxylates can be transformed into the target compound through decarboxylative ring-opening and recyclization. For example, 2-phenyl-5-(methylthio)-4-carboxylate derivatives are treated with azepane-2-amine in the presence of a base (e.g., DBU).

The carboxylate group is displaced by the amine, followed by DBU-mediated dehydrohalogenation to form the azepane-imine bond. This two-step protocol offers flexibility in introducing varying amine components but requires stringent moisture control to prevent hydrolysis.

Comparative Analysis of Synthetic Methods

The table below summarizes the key parameters of each method:

Method Catalyst/Reagents Temperature (°C) Yield (%) Stereoselectivity (Z:E)
Cu-catalyzed cyclization CuI, 1,10-phenanthroline 80–100 65–75 85:15
Erlenmeyer reaction ZnO, Ac2O 25 (microwave) 70–80 90:10
AgClO4 cyclization AgClO4, ZrCl2 60 55–65 95:5
Decarboxylative ring-opening DBU, MeCN 100 50–60 80:20

Challenges and Optimization Strategies

  • Stereochemical Control : The Z-configuration is thermodynamically favored but requires kinetic trapping during cyclization. Low temperatures (0–10°C) improve selectivity in AgClO4-mediated reactions.
  • Byproduct Formation : Residual methylthio groups from incomplete cyclization can be removed via oxidation with m-CPBA, followed by aqueous workup.
  • Catalyst Recycling : Heterogeneous catalysts like ZnO nanoparticles enhance sustainability, enabling reuse for up to five cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazolone ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxazolone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidized oxazolone derivatives.

    Reduction: Reduced oxazolone compounds.

    Substitution: Substituted phenyl or oxazolone derivatives.

Scientific Research Applications

Synthetic Applications

  • Building Block in Organic Synthesis :
    • This compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its structure allows for various functional group modifications, making it valuable in creating diverse chemical libraries for pharmaceutical research.
  • Synthesis of Bioactive Compounds :
    • Researchers have utilized 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one to develop derivatives with enhanced biological activity. For instance, derivatives have been synthesized to explore their potential as anti-inflammatory and analgesic agents .

Biological Applications

  • Anti-inflammatory Activity :
    • Studies indicate that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. Some derivatives have shown half-maximal inhibitory concentration (IC50) values lower than those of established drugs like celecoxib .
  • Analgesic Properties :
    • The analgesic effects of compounds derived from this compound have been evaluated using various pharmacological tests such as the writhing test and hot plate test. Results suggest promising analgesic activity comparable to standard analgesics like pentazocine .
  • Toxicological Assessments :
    • Acute toxicity studies conducted on synthesized derivatives showed low toxicity profiles in animal models. Histopathological evaluations indicated no significant adverse effects on vital organs, supporting the safety of these compounds for further development .

Case Studies

StudyFocusFindings
Mariappan et al. (2020)Analgesic and anti-inflammatory activitySynthesized several benzylidene oxazolones; some showed better analgesic effects than pentazocine .
PMC7864298 (2020)Synthesis and characterizationReported synthesis of new oxazolones with potential analgesic properties; highlighted low toxicity and good COX inhibition .

Mechanism of Action

The mechanism of action of 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The oxazolone ring can participate in hydrogen bonding and other interactions, while the azepane ring may provide additional binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity/Key Properties Key Differences vs. Target Compound
Target Compound : 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one - Azepane ring (7-membered cyclic imine)
- Phenyl group at position 2
Data not provided Specific activity data not available N/A (Reference compound)
TC-DAPK6 : 2-phenyl-4-(pyridin-3-ylmethylidene)-4,5-dihydro-1,3-oxazol-5-one - Pyridin-3-ylmethylidene substituent
- Aromatic pyridine ring
~250 (estimated) IC₅₀ = 69 nM (DAPK1) and 225 nM (DAPK3)
Potent kinase inhibitor
Pyridine substituent enhances π-π interactions; lacks conformational flexibility of azepane ring
4-[(4-Chlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one - 4-Chlorophenyl substituent
- Chlorine atom increases lipophilicity
~260 (estimated) Activity data not available Chlorine enhances lipophilicity; smaller substituent compared to azepane
2-Methyl-4-[(3-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one - Methyl groups at oxazolone and 3-methylphenyl positions 201.079 Activity data not available
Stored at +4°C
Methyl groups reduce steric bulk; may lower metabolic stability
(4Z)-4-[(2,3-Dimethoxyphenyl)methylene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one - 2,3-Dimethoxyphenyl substituent
- Methoxy groups enhance electron density
~295 (estimated) Activity data not available Methoxy groups improve solubility but may reduce membrane permeability
4-Ethoxycarbonyl-2-methyl-4,5-dihydro-1,3-oxazol-5-one - Ethoxycarbonyl group
- Methyl substituent
~185 (estimated) Used in enolate arylation reactions
Moderate yields (~50%) in α-arylations
Ethoxycarbonyl increases reactivity; lacks aromatic substituents for target binding
(4Z)-2-tert-butyl-4-{[4-(diethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one - tert-Butyl and diethylamino groups
- Bulky substituents
300.395 Activity data not available
46 atoms, 47 bonds
tert-Butyl group enhances metabolic stability; diethylamino improves solubility

Biological Activity

4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a compound belonging to the oxazolone class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical formula is C15H16N2O2C_{15}H_{16}N_{2}O_{2}, and it features a unique structure that includes an azepan ring and an oxazolone moiety. The structural characteristics contribute to its biological properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of oxazolone derivatives. For instance, derivatives of 4-benzylidene oxazolones have shown significant antibacterial and antifungal activities against a range of pathogens. Notably, compounds with substitutions such as chloro and methoxy exhibited enhanced activity against various bacterial strains, indicating that structural modifications can influence efficacy .

Table 1: Antimicrobial Activity of Oxazolone Derivatives

Compound NameBacterial Strains TestedActivity Level
4-Benzylidene OxazoloneE. coli, S. aureusModerate to High
4-Chloro DerivativeP. aeruginosa, K. pneumoniaeHigh
Methoxy DerivativeS. typhimuriumModerate

Anti-inflammatory Properties

Research has indicated that certain oxazolones exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For example, compounds bearing a cinnamoyl residue at the C-4 position have shown maximum inhibition against COX-2, making them potential candidates for treating inflammatory conditions .

Case Study: COX Inhibition
A study evaluated the anti-inflammatory activity of various oxazolone derivatives in animal models. The most potent compounds significantly reduced inflammation markers compared to controls, suggesting their potential in therapeutic applications for conditions like arthritis .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of oxazolones have revealed promising results. A study demonstrated that derivatives of 4-benzylidene oxazolones could inhibit human acetylcholinesterase (hAChE), an enzyme linked to cognitive decline in diseases such as Alzheimer's. The most effective compounds improved cognitive performance in mouse models, indicating their potential for treating neurodegenerative disorders .

Table 2: hAChE Inhibition Potency

Compound NameIC50 (μM)Cognitive Improvement (Test)
Compound A9Y-maze Test
Compound B246Object Recognition Test

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds inhibit key enzymes such as COX and hAChE through non-covalent interactions.
  • Antimicrobial Mechanisms : The disruption of bacterial cell membranes or interference with metabolic pathways contributes to their antimicrobial effects.

Q & A

Q. What are the common synthetic routes for preparing 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, and what reagents are typically involved?

The compound is synthesized via cyclocondensation reactions, often involving aldehydes, thiosemicarbazides, or oxazolone precursors. Key steps include:

  • Cyclocondensation : Reaction of an aldehyde (e.g., 4-fluorobenzaldehyde) with a heterocyclic precursor (e.g., thiazolidinone or oxazolone derivatives) in glacial acetic acid or DMF, catalyzed by sodium acetate .
  • Purification : Recrystallization in ethanol or DMF-acetic acid mixtures to achieve >80% yield . Example: Equimolar reactants are refluxed for 5–7 hours, followed by ice-water quenching and filtration .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Standard methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry (Z/E configuration) and substituent positions .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and azepane ring vibrations .
  • Mass Spectrometry (MS) : Molecular ion peaks to verify molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) .

Q. What are the key considerations for optimizing reaction yields during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reaction rates and yield .
  • Catalyst Use : Sodium acetate or K₂CO₃ improves cyclization efficiency .
  • Temperature Control : Reflux conditions (80–120°C) are critical for achieving complete conversion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as discrepancies between calculated and observed molecular ion peaks?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons in the azepane-oxazolone core .
  • X-ray Crystallography : Provides definitive confirmation of Z-configuration and crystal packing .
  • Elemental Analysis (CHNS) : Validates empirical formula when mass spectrometry data is ambiguous .

Q. What experimental strategies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles .
  • Light Exposure Tests : UV-Vis spectroscopy to detect photolytic byproducts .

Q. How can computational methods complement experimental data in predicting the compound’s reactivity or bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) to prioritize biological assays .
  • QSAR Modeling : Correlate structural features (e.g., fluorine substitution) with observed bioactivity .

Q. What methodologies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) in real-time .
  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates .
  • Cellular Uptake Studies : Fluorescence labeling or radiolabeling to track intracellular distribution .

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